N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide
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Overview
Description
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide is a synthetic compound that belongs to the class of coumarin-thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antioxidant, and cytotoxic properties . The structure of this compound features a coumarin moiety fused with a thiazole ring and a cinnamamide group, making it a unique and versatile molecule for various scientific applications.
Mechanism of Action
Thiazoles
are a type of organic compound that has been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Coumarins
, on the other hand, are a type of oxygen heterocycle that is widely present in natural products, pharmaceutical agents, and biologically relevant molecules. They have been known to exhibit a wide range of valuable biological activities, including antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, antiproliferative, hypotensive, antiallergic, and central nervous system (CNS) activities .
Preparation Methods
The synthesis of N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the reaction of disubstituted isatins, thiosemicarbazide, and 3-(2-bromoacetyl)-2H-chromen-2-one under conventional heating in a mixture of DMF and ethanol, using a catalytic amount of acetic acid . The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form new derivatives with potential biological activities.
Scientific Research Applications
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide has a wide range of scientific research applications:
Comparison with Similar Compounds
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)cinnamamide can be compared with other coumarin-thiazole derivatives, such as:
(Z)-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl-)hydrazono)indolin-2-one: This compound also exhibits significant biological activities, including cytotoxic and antioxidant properties.
4-Chloro-5-fluoro-3-(2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)hydrazono)indolin-2-one: This derivative has been synthesized and characterized for its antimicrobial activity.
Properties
IUPAC Name |
(E)-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O3S/c24-19(11-10-14-6-2-1-3-7-14)23-21-22-17(13-27-21)16-12-15-8-4-5-9-18(15)26-20(16)25/h1-13H,(H,22,23,24)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWQCMWCVHISCJ-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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